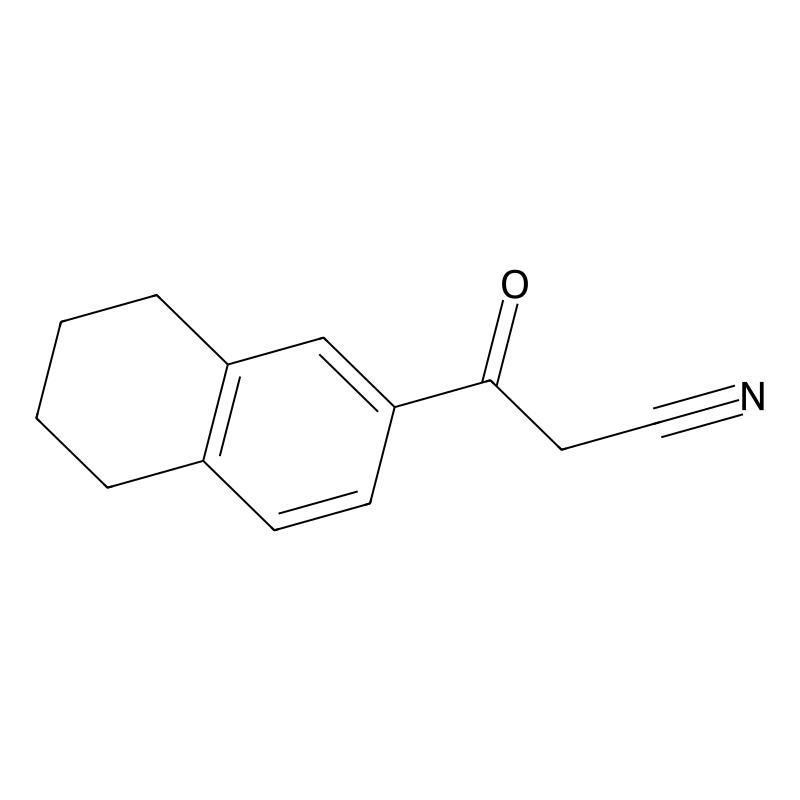

(5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile is an organic compound characterized by its unique structure that includes a tetrahydronaphthoyl group attached to an acetonitrile moiety. The molecular formula of this compound is C13H13NO, with a molecular weight of 199.25 g/mol. It is primarily utilized in chemical research and has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science .

(5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile, also referred to as THN-acetonitrile, finds application in the field of proteomics research. Proteomics is the large-scale study of proteins within an organism or biological sample. THN-acetonitrile is particularly useful in a technique called isotope-coded affinity tagging (ICAT) for protein identification and quantification [].

ICAT Workflow and Role of THN-acetonitrile:

- Cellular Labeling: Cells are cultured in media containing isotopically labeled versions of THN-acetonitrile. These variants differ in the number of neutrons present in the molecule, allowing for mass spectrometry identification later.

- Protein Lysis and Cysteine Alkylation: After culturing, cells are lysed, and the proteins are extracted. Cysteine residues within the proteins then react with THN-acetonitrile, forming a covalent bond.

- Protein Digestion and Sample Preparation: The protein mixture is then digested with enzymes like trypsin, breaking them down into smaller peptides. These peptides, still labeled with THN-acetonitrile, are then prepared for mass spectrometry analysis.

- Mass Spectrometry Analysis: The prepared peptides are subjected to mass spectrometry. Peptides from control and labeled cells will have slightly different masses due to the isotopic variations in the THN-acetonitrile tag. This allows researchers to identify and quantify proteins based on the specific mass signatures.

Advantages of THN-acetonitrile in ICAT:

- High Specificity: THN-acetonitrile reacts specifically with cysteine residues due to their unique chemical properties. This minimizes unwanted labeling of other amino acids within the protein [].

- Cleavable Tag: The linker region between the THN moiety and the acetonitrile group in THN-acetonitrile is cleavable under specific conditions. This allows researchers to remove the tag after protein identification, facilitating further analysis of the modified peptides [].

- Acylation Reactions: The compound can be synthesized through acylation reactions involving naphthalene derivatives and formaldehyde to produce naphthoyl compounds .

- Nucleophilic Substitution: The acetonitrile group may undergo nucleophilic substitution reactions, which could lead to the formation of various derivatives.

- Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, resulting in the cleavage of the acetonitrile moiety and formation of corresponding carboxylic acids and amines.

- Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using lithium aluminum hydride, leading to different derivatives .

The synthesis of (5,6,7,8-tetrahydro-2-naphthoyl)acetonitrile typically involves a multi-step process:

- Formation of Naphthoyl Compound: The initial step involves the reaction of naphthalene with formaldehyde under specific conditions to yield a naphthoyl derivative.

- Reaction with Acetonitrile: The naphthoyl compound is then reacted with acetonitrile under basic conditions to form (5,6,7,8-tetrahydro-2-naphthoyl)acetonitrile .

This method highlights the importance of controlling reaction conditions to optimize yield and purity.

(5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile has several applications:

- Research: It is used as an intermediate in the synthesis of more complex organic molecules in chemical research.

- Medicinal Chemistry: The compound is investigated for its potential use in drug development due to its structural characteristics that may confer biological activity.

- Material Science: It may also be utilized in the development of materials with specific properties, such as corrosion inhibitors or specialized coatings .

Several compounds share structural similarities with (5,6,7,8-tetrahydro-2-naphthoyl)acetonitrile. Below are some notable examples:

Uniqueness

(5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile stands out due to its combination of a tetrahydronaphthalenyl moiety with an acetonitrile group. This unique structure imparts distinct chemical and biological properties that make it a valuable compound for various applications in research and industry.

(5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile emerged as a compound of interest in the late 20th century during advancements in β-oxoalkanonitrile chemistry. Early synthetic methods for β-oxoalkanenitriles, such as those involving Friedel-Crafts acylation or Claisen condensation, laid the groundwork for its development. The compound’s unique structure—a tetrahydronaphthalene moiety fused with a β-ketonitrile group—was first synthesized to explore reactivity patterns in heterocyclic chemistry. While no single publication claims its discovery, its synthesis aligns with methodologies described in studies on pyridyl-β-oxopropanenitriles, which gained traction in the 2000s.

Classification and Nomenclature

The compound is systematically named 5,6,7,8-tetrahydro-β-oxo-2-naphthalenepropanenitrile (IUPAC), with the CAS Registry Number 2623-25-8. Alternative designations include:

- 3-(5,6,7,8-Tetrahydro-2-naphthyl)-3-oxopropionitrile

- 2-Naphthalenepropanenitrile, 5,6,7,8-tetrahydro-β-oxo-

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| SMILES | N#CCC(=O)C1=CC=C2C(=C1)CCCC2 |

| Key Functional Groups | Ketone, nitrile, tetrahydronaphthalene |

The structure combines a partially saturated naphthalene ring with a β-ketonitrile side chain, enabling diverse reactivity.

Significance in Synthetic Organic Chemistry

This compound is a versatile intermediate due to its dual functional groups:

- Nitrile Group: Participates in nucleophilic additions, cyclizations, and metallation reactions.

- Ketone Group: Facilitates aldol condensations and reductions.

A comparative analysis with structurally related compounds highlights its synthetic utility:

Its role in forming heterocycles (e.g., pyridines, pyrroles) is particularly notable, as demonstrated in studies where β-oxoalkanenitriles serve as precursors for nitrogen-containing scaffolds.

Overview of Current Research Applications

Recent studies focus on three domains:

- Proteomics: The compound’s nitrile group enables isotope-coded affinity tagging (ICAT), a mass spectrometry-based technique for quantifying protein expression.

- Materials Science: Its planar aromatic system and polar nitrile group are exploited in coordination polymers and liquid crystals.

- Medicinal Chemistry: Derivatives are investigated as kinase inhibitors and anti-inflammatory agents, though specific biological data remain preliminary.

Ongoing research emphasizes its utility in multicomponent reactions, such as the Ugi reaction, to generate diverse libraries of polycyclic compounds.

Structural Characteristics and Identification

Molecular Formula and Weight (C₁₃H₁₃NO, 199.25 g/mol)

The molecular composition of (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile is precisely defined by its molecular formula C₁₃H₁₃NO [4] [1]. This formula indicates the presence of thirteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom within the molecular structure [1]. The compound exhibits a molecular weight of 199.25 grams per mole, which has been consistently reported across multiple authoritative chemical databases [4] [1].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO | [4] [1] |

| Molecular Weight | 199.25 g/mol | [4] [1] |

| Carbon Atoms | 13 | [1] |

| Hydrogen Atoms | 13 | [1] |

| Nitrogen Atoms | 1 | [1] |

| Oxygen Atoms | 1 | [1] |

InChIKey and SMILES Notation

The International Chemical Identifier Key for (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile is MMCQHIGQRVUVMS-UHFFFAOYSA-N [1]. This standardized identifier provides a unique textual representation that facilitates database searches and chemical information exchange [1]. The Simplified Molecular Input Line Entry System notation for this compound is represented as N#CCC(=O)C1=CC=C2C(=C1)CCCC2 [4] [1]. The canonical SMILES notation maintains the same structure: N#CCC(=O)C1=CC=C2C(=C1)CCCC2 [1].

The International Chemical Identifier string for this compound is InChI=1S/C13H13NO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9H,1-4,7H2 [1]. These molecular identifiers collectively provide comprehensive structural information that enables precise chemical identification and computational analysis [1].

| Identifier Type | Notation |

|---|---|

| InChIKey | MMCQHIGQRVUVMS-UHFFFAOYSA-N |

| SMILES | N#CCC(=O)C1=CC=C2C(=C1)CCCC2 |

| Canonical SMILES | N#CCC(=O)C1=CC=C2C(=C1)CCCC2 |

| InChI | InChI=1S/C13H13NO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9H,1-4,7H2 |

Structural Features of the Tetrahydronaphthalene Ring System

The tetrahydronaphthalene ring system in (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile consists of a fused bicyclic structure where one benzene ring is connected to a partially saturated cyclohexane ring [5] [6]. This partially hydrogenated naphthalene derivative, commonly known as tetralin, represents an ortho-fused bicyclic hydrocarbon system [5] [6]. The tetrahydronaphthalene moiety maintains the aromatic character of one ring while the adjacent six-membered ring exists in a saturated state [6] [7].

The structural arrangement places the carbonyl group at the 2-position of the naphthalene system, creating a conjugated system between the aromatic ring and the ketone functionality [3]. The tetrahydronaphthalene ring system exhibits conformational flexibility due to the saturated cyclohexane portion, which can adopt various chair and boat conformations [5]. The aromatic portion of the bicyclic system maintains planarity, contributing to the overall molecular rigidity [6] [8].

The compound's structure incorporates both aromatic and aliphatic characteristics, with the aromatic portion providing stability through electron delocalization while the saturated ring contributes to conformational dynamics [3] [8]. The positioning of functional groups within this ring system creates specific electronic and steric environments that influence the compound's reactivity and physical properties [3].

Physical Properties

Melting Point (97°C) and Thermal Behavior

(5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile exhibits a melting point of 97 degrees Celsius, representing a characteristic thermal transition from solid to liquid phase [9]. This melting point value indicates moderate thermal stability and suggests intermolecular forces of considerable strength within the crystalline structure [9]. The thermal behavior of this compound reflects the combined influence of its molecular weight, functional group interactions, and crystal packing arrangements [10].

The relatively high melting point compared to simpler organic compounds can be attributed to the presence of polar functional groups, including the carbonyl and nitrile moieties, which facilitate intermolecular hydrogen bonding and dipole-dipole interactions [11]. The ketone functional group contributes to the compound's thermal properties through its polar nature, creating dipole-dipole interactions between molecules [11]. Additionally, the nitrile group can participate in weak intermolecular interactions that contribute to crystal lattice stability [12].

| Thermal Property | Value | Contributing Factors |

|---|---|---|

| Melting Point | 97°C | Intermolecular interactions, crystal packing |

| Thermal Stability | Moderate | Functional group stability, molecular structure |

Solubility Parameters

The solubility characteristics of (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile are influenced by its mixed hydrophobic and hydrophilic structural features [3]. The compound exhibits moderate solubility in organic solvents due to the presence of the hydrophobic tetrahydronaphthalene ring system [3]. The polar functional groups, including the ketone and nitrile moieties, contribute to solubility in polar organic solvents while limiting water solubility [3] [12].

The tetrahydronaphthalene core provides significant lipophilic character, promoting dissolution in nonpolar and moderately polar organic solvents [6] [3]. The carbonyl group enhances solubility in polar aprotic solvents through dipole-dipole interactions [11]. The nitrile functional group can participate in dipolar interactions with suitable solvents, further influencing solubility behavior [12].

Solubility in water remains limited due to the predominant hydrophobic character imparted by the bicyclic ring system [3]. The compound's solubility profile reflects a balance between the hydrophobic naphthalene-derived structure and the polar functional groups [3].

Crystalline Structure and Morphology

(5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile typically appears as a white to tan solid material in crystalline form [10]. The compound can manifest as powder, crystals, or chunks depending on crystallization conditions and processing methods [10]. The crystalline morphology reflects the molecular packing arrangements influenced by intermolecular interactions between functional groups [10].

The solid-state structure is stabilized by various intermolecular forces, including van der Waals interactions between the hydrophobic tetrahydronaphthalene rings and polar interactions involving the ketone and nitrile functional groups [10]. The molecular packing in the crystal lattice likely involves alignment of similar functional groups to maximize favorable intermolecular interactions [13].

Crystal structure analysis of related tetrahydronaphthalene derivatives demonstrates that these compounds often adopt specific conformations to optimize intermolecular hydrogen bonding and dipolar interactions [13]. The envelope conformations commonly observed in fused ring systems contribute to the overall crystal packing efficiency [13].

| Physical Appearance | Description |

|---|---|

| Color | White to tan |

| Form | Solid, powder, crystals, or chunks |

| Crystal System | Not specifically reported |

| Morphology | Influenced by intermolecular interactions |

Nuclear magnetic resonance spectroscopy represents the most comprehensive analytical technique for structural characterization of (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile. The compound's molecular framework, consisting of a tetrahydronaphthalene ring system connected through a carbonyl group to an acetonitrile moiety, provides distinct magnetic environments that are readily distinguished through multiple nuclear magnetic resonance approaches [1] [2] [3].

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile exhibits characteristic signal patterns that reflect the compound's structural complexity. The aromatic protons of the tetrahydronaphthalene system appear in the diagnostic downfield region between 7.0 and 8.0 parts per million [1] [2]. These signals typically manifest as multiplets due to ortho and meta coupling interactions between adjacent aromatic protons on the benzene ring portion of the tetrahydronaphthalene scaffold.

The aliphatic protons within the saturated cyclohexene ring of the tetrahydronaphthalene system generate signals in the characteristic aliphatic region between 1.5 and 3.0 parts per million [1] [3]. These methylene protons appear as complex multipets due to geminal and vicinal coupling patterns inherent in the six-membered ring system. The chemical shift values for these protons are influenced by their proximity to the aromatic ring system, with protons closer to the aromatic portion typically exhibiting slight downfield shifts compared to those in purely aliphatic environments [4] [5].

The methylene protons adjacent to the nitrile group represent a particularly diagnostic feature, appearing as a singlet around 3.7 to 4.0 parts per million [6] [7]. This downfield shift results from the electron-withdrawing nature of both the carbonyl group and the nitrile functionality, which deshield the adjacent methylene protons through inductive effects [7] [4]. The integration pattern consistently shows a 2:1:1 ratio corresponding to the aromatic protons, aliphatic ring protons, and the acetonitrile methylene group, respectively.

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides essential structural confirmation through the identification of distinct carbon environments within (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile. The carbonyl carbon represents the most distinctive signal, appearing in the characteristic ketone region between 190 and 210 parts per million [8] [4] [5]. This signal exhibits the expected downfield chemical shift consistent with an aromatic ketone, where conjugation between the carbonyl group and the aromatic ring system reduces the carbonyl carbon's electron density [4] [5].

The nitrile carbon generates a characteristic signal between 115 and 120 parts per million [7] [4] [5]. This chemical shift range is typical for aliphatic nitriles, where the triple bond carbon exhibits significant deshielding due to the electronegative nitrogen atom [7] [5]. The acetonitrile carbon appears around 1.3 parts per million in deuterated chloroform, providing additional structural confirmation [7] [4] [5].

The aromatic carbons of the tetrahydronaphthalene system appear in the expected aromatic region between 120 and 140 parts per million [8] [4]. These signals typically show the characteristic pattern of a substituted naphthalene system, with quaternary carbons appearing as distinct singlets and protonated carbons showing appropriate coupling patterns in proton-decoupled spectra [1] [2] [8]. The aliphatic carbons within the saturated ring portion appear between 20 and 35 parts per million, consistent with typical cyclohexane-type carbon environments [8] [4] [5].

Two-Dimensional Nuclear Magnetic Resonance Applications for Structural Confirmation

Two-dimensional nuclear magnetic resonance techniques provide crucial structural verification and connectivity information for (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile through multiple correlation experiments. Correlation Spectroscopy experiments reveal proton-proton coupling relationships throughout the molecular framework [9] [10] [11] [12]. The aromatic protons show characteristic ortho coupling patterns typical of substituted naphthalene systems, while the aliphatic protons within the tetrahydronaphthalene ring exhibit the expected geminal and vicinal coupling networks [11] [12].

Heteronuclear Single Quantum Correlation spectroscopy provides direct carbon-hydrogen connectivity information, confirming the attachment of protons to their respective carbon atoms [9] [10] [11]. This technique proves particularly valuable for distinguishing between quaternary and protonated carbons within the aromatic system and for confirming the connectivity of the aliphatic methylene groups [10] [11]. The cross-peaks between the methylene protons at 3.7-4.0 parts per million and their corresponding carbon around 40-45 parts per million confirm the acetonitrile portion's structural integrity [9] [10].

Heteronuclear Multiple Bond Correlation experiments reveal long-range carbon-hydrogen correlations that establish connectivity across multiple bonds [10] [11]. These correlations prove essential for confirming the attachment of the acetonitrile group to the carbonyl carbon and for establishing the substitution pattern on the tetrahydronaphthalene ring system [10] [11]. The correlation between the acetonitrile methylene protons and the carbonyl carbon provides direct evidence for the compound's proposed structure [10] [11].

Infrared Spectroscopy

Infrared spectroscopy provides distinctive absorption patterns that enable unambiguous identification of the functional groups present in (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile. The technique's sensitivity to molecular vibrations makes it particularly valuable for characterizing the compound's ketone and nitrile functionalities [13] [14] [15].

Characteristic Absorption Bands

The most prominent absorption in the infrared spectrum occurs in the carbonyl stretching region between 1680 and 1720 reciprocal centimeters [13] [14] [15] [16]. This strong absorption results from the highly polar nature of the carbon-oxygen double bond, which creates a significant change in dipole moment during the stretching vibration [14] [16]. The specific frequency within this range depends on the degree of conjugation between the carbonyl group and the aromatic ring system. For (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile, the carbonyl stretch typically appears around 1690 reciprocal centimeters, reflecting the conjugation between the ketone and the aromatic tetrahydronaphthalene system [13] [14] [15].

The nitrile group generates a characteristic sharp, intense absorption between 2240 and 2260 reciprocal centimeters [17] [18] [19] [20]. This absorption band represents the carbon-nitrogen triple bond stretching vibration and appears in a relatively isolated region of the infrared spectrum, making it highly diagnostic for nitrile identification [18] [19]. The intensity of this absorption results from the significant dipole moment of the carbon-nitrogen triple bond and the large change in dipole moment that occurs during the stretching vibration [19] [20].

The aromatic carbon-hydrogen stretching vibrations appear above 3000 reciprocal centimeters, typically between 3000 and 3100 reciprocal centimeters [14] [15] [21]. These absorptions, while generally weaker than the carbonyl and nitrile bands, provide confirmation of the aromatic character within the tetrahydronaphthalene portion of the molecule [14] [21]. The aliphatic carbon-hydrogen stretching vibrations appear below 3000 reciprocal centimeters, usually between 2800 and 3000 reciprocal centimeters, corresponding to the saturated methylene groups in both the tetrahydronaphthalene ring and the acetonitrile portion [14] [15] [21].

Functional Group Identification

The combination of absorption bands in the infrared spectrum provides unambiguous identification of the compound's functional groups. The simultaneous presence of a strong carbonyl absorption around 1690 reciprocal centimeters and a sharp nitrile absorption around 2250 reciprocal centimeters confirms the presence of both ketone and nitrile functionalities within the same molecule [13] [14] [19]. This spectroscopic signature is particularly diagnostic for acetonitrile-substituted ketones [17] [19].

The carbonyl absorption frequency provides information about the electronic environment of the ketone group. The observed frequency around 1690 reciprocal centimeters, which is lower than typical aliphatic ketones that absorb around 1715 reciprocal centimeters, indicates conjugation with the aromatic ring system [13] [14] [15]. This conjugation delocalizes electron density from the carbonyl group, weakening the carbon-oxygen double bond and lowering the stretching frequency [13] [14].

The aromatic carbon-carbon stretching vibrations appear as medium-intensity absorptions in the 1600 to 1500 reciprocal centimeters region [14] [15]. These absorptions, combined with the characteristic aromatic carbon-hydrogen stretching patterns above 3000 reciprocal centimeters, confirm the presence of the aromatic ring system within the tetrahydronaphthalene framework [14] [15] [21]. The fingerprint region below 1500 reciprocal centimeters contains multiple absorption bands corresponding to various bending and skeletal vibrations that provide additional structural confirmation [14] [15] [21].

Mass Spectrometry

Mass spectrometry analysis of (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile provides molecular weight determination and structural information through characteristic fragmentation patterns. The technique's ability to ionize organic molecules and analyze their fragmentation behavior makes it invaluable for structural characterization [22] [23] [24].

Fragmentation Patterns

The mass spectrum of (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile exhibits characteristic fragmentation patterns that reflect the compound's structural features and the relative stability of various ionic fragments [22] [23]. The primary fragmentation pathways involve cleavage adjacent to the carbonyl group and loss of the acetonitrile moiety [22] [23]. Alpha-cleavage adjacent to the carbonyl carbon represents the most favorable fragmentation pathway, consistent with general ketone fragmentation behavior [22] [23].

Loss of the acetonitrile group (mass 41, corresponding to C₂H₃N) from the molecular ion generates a significant fragment ion at mass-to-charge ratio 156 [22] [23]. This fragmentation involves cleavage of the carbon-carbon bond connecting the acetonitrile group to the carbonyl carbon, resulting in formation of a tetrahydronaphthyl cation [22] [23]. The stability of this fragment ion results from the aromatic character of the tetrahydronaphthalene system and the ability of the positive charge to delocalize throughout the aromatic framework [22] [23].

Another characteristic fragmentation involves loss of the acetyl radical (CH₃CO, mass 43) to generate a fragment ion at mass-to-charge ratio 156 [22] [23]. This fragmentation pathway involves cleavage of the bond between the carbonyl carbon and the tetrahydronaphthalene ring system [22]. The resulting acetonitrile-containing fragment exhibits moderate stability due to the electron-withdrawing nature of the nitrile group [22] [23].

Molecular Ion Identification

The molecular ion peak for (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile appears at mass-to-charge ratio 199, corresponding to the compound's molecular formula C₁₃H₁₃NO [6] [24] [25] [26] [27]. This peak typically exhibits moderate intensity, which is characteristic of aromatic ketones that undergo readily identifiable fragmentation processes [24] [25]. The presence of the molecular ion peak provides direct confirmation of the compound's molecular weight and empirical formula [24] [25].

The molecular ion peak's relative intensity depends on the stability of the radical cation formed during the ionization process [24] [25]. For (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile, the aromatic character of the tetrahydronaphthalene system provides some stabilization to the molecular ion through charge delocalization [24] [25]. However, the presence of the electron-withdrawing carbonyl and nitrile groups promotes fragmentation, resulting in a molecular ion peak of moderate intensity relative to the fragment ions [24] [25].

The nitrogen rule provides additional confirmation of the molecular ion identity [24]. Since (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile contains one nitrogen atom, the molecular ion should exhibit an odd mass-to-charge ratio, which is consistent with the observed value of 199 [24]. This rule serves as an important verification tool for distinguishing the molecular ion from potential fragment ions [24].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile reveals characteristic absorption bands arising from electronic transitions within the aromatic ring system and the conjugated carbonyl group [28] [29] [30]. The extended conjugation between the tetrahydronaphthalene aromatic system and the carbonyl group creates a chromophore that exhibits distinctive absorption characteristics in the ultraviolet region [28] [29].

The primary absorption maximum typically occurs between 250 and 290 nanometers, corresponding to a π→π* transition involving the aromatic ring system [28] [29]. This absorption band exhibits high intensity due to the allowed nature of the electronic transition and the extended conjugation between the aromatic system and the carbonyl group [28] [29]. The exact position of this absorption maximum depends on the degree of conjugation and the electronic effects of the substituents on the aromatic ring [28] [29].

A secondary absorption band may appear around 320-350 nanometers, corresponding to an n→π* transition involving the carbonyl group [28] [29]. This transition typically exhibits lower intensity compared to the π→π* transition due to its forbidden nature in planar systems [28]. However, the presence of the tetrahydronaphthalene system and the acetonitrile substituent may enhance the intensity of this transition through symmetry-breaking effects [28] [29].

XLogP3

GHS Hazard Statements

Pictograms

Irritant